molecular formula C22H25N3O3 B3927507 1-(4-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B3927507
M. Wt: 379.5 g/mol
InChI Key: WIXMQYGUYSUFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenylpiperazine moiety, and a pyrrolidine-2,5-dione core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for scientific research.

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the ethoxyphenyl and phenylpiperazine groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to maximize efficiency and minimize costs. These methods are designed to produce the compound in bulk quantities while maintaining stringent quality control standards.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules.

    Medicine: Research into its pharmacological properties has shown potential for therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies have shown that the compound can bind to certain receptors, altering their activity and triggering downstream signaling cascades.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(4-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    1-(4-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione: Differing by the presence of a methoxy group instead of an ethoxy group.

    1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione: Featuring a chlorophenyl group in place of the ethoxyphenyl group.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-2-28-19-10-8-18(9-11-19)25-21(26)16-20(22(25)27)24-14-12-23(13-15-24)17-6-4-3-5-7-17/h3-11,20H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXMQYGUYSUFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(4-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-(4-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-(4-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.